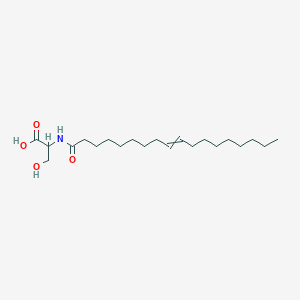
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid is a complex organic compound with a molecular formula of C21H39NO4. This compound is characterized by the presence of a hydroxyl group, an amide linkage, and a long-chain unsaturated fatty acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid typically involves the esterification of oleic acid with a suitable hydroxyl-containing compound, followed by amidation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the precursor molecules, which are then chemically modified to obtain the final product. This approach is often preferred for its sustainability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the fatty acid chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated fatty acid derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing cellular processes. Its long-chain fatty acid component can integrate into lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-(octadec-9-enamido)propanoic acid: Similar in structure but with slight variations in the fatty acid chain.
3-Hydroxy-2-[2-[[(E)-octadec-9-enoyl]amino]hexadecanoylamino]propanoic acid: Contains additional functional groups, making it more complex.
Uniqueness
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid is unique due to its specific combination of functional groups and long-chain unsaturated fatty acid. This combination gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C21H39NO4 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
3-hydroxy-2-(octadec-9-enoylamino)propanoic acid |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26) |
Clé InChI |
MBDKGXAMSZIDKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


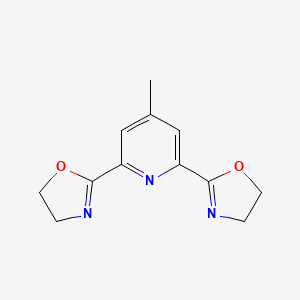
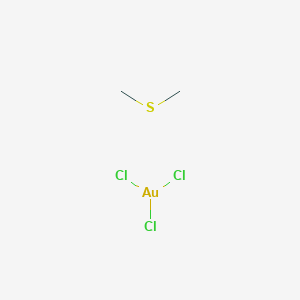
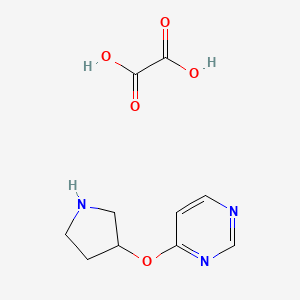
![Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide](/img/structure/B14791073.png)
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate](/img/structure/B14791082.png)
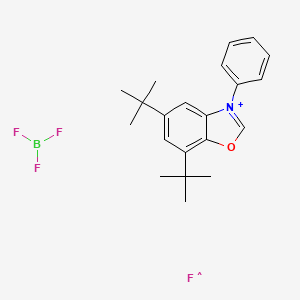
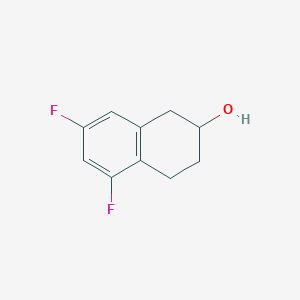
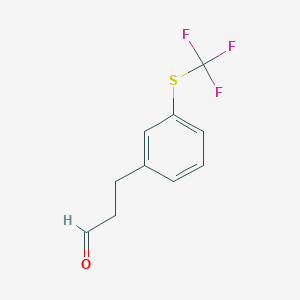
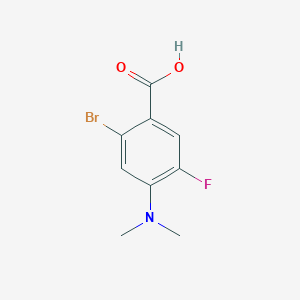
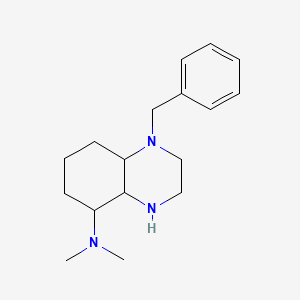
![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14791111.png)
![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)
![2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14791130.png)
